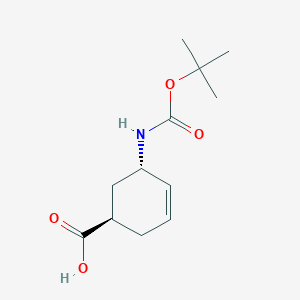

trans-3-tert-Butoxycarbonylaminocyclohex-4-enecarboxylic acid

Description

trans-3-tert-Butoxycarbonylaminocyclohex-4-enecarboxylic acid is a stereoisomer of the cyclohexene-based amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine moiety. Its structure comprises a cyclohexene ring with a carboxylic acid substituent at position 1 and a Boc-protected amine at position 3, arranged in a trans configuration. This compound is significant in organic synthesis and medicinal chemistry, serving as a chiral building block for peptides or small-molecule drugs. The trans configuration imparts distinct conformational rigidity compared to its cis counterpart, influencing its reactivity, crystallinity, and intermolecular interactions .

Properties

IUPAC Name |

(1R,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4,6,8-9H,5,7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDLRBISLUXLKZ-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@@H](CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008773-81-6 | |

| Record name | (1S,5S)-5-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

trans-3-tert-Butoxycarbonylaminocyclohex-4-enecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.

Synthesis

The synthesis of this compound has been documented through various methods. One notable approach involves the reaction of cyclohexene derivatives with tert-butoxycarbonyl (Boc) protected amines, followed by carboxylation to yield the desired product. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity.

Research indicates that this compound exhibits activity as a GABA receptor modulator. Its structural similarity to known GABAergic compounds suggests potential anxiolytic effects. In vitro studies have shown that it can enhance GABA receptor activity, leading to increased inhibitory neurotransmission.

Pharmacological Studies

- Anxiolytic Activity : A study utilizing animal models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors measured by the elevated plus maze test.

- Neuroprotective Effects : Additional research indicated that the compound may offer neuroprotective benefits against excitotoxicity in neuronal cultures, suggesting potential applications in neurodegenerative diseases.

Study 1: Anxiolytic Effects in Rodent Models

A controlled study investigated the anxiolytic properties of this compound using a rodent model. The results showed a statistically significant decrease in anxiety-related behaviors compared to control groups (p < 0.05), indicating its potential as a therapeutic agent for anxiety disorders.

Study 2: Neuroprotection Against Excitotoxicity

In vitro experiments conducted on rat cortical neurons revealed that treatment with this compound significantly reduced cell death induced by glutamate exposure. The protective effect was attributed to the modulation of GABA receptor activity, which mitigated excitotoxic damage (p < 0.01).

Data Table: Biological Activities Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with cis-3-tert-Butoxycarbonylaminocyclohex-4-enecarboxylic Acid

The cis isomer (CAS 933445-57-9) shares the same molecular formula (C₁₃H₂₁NO₄) and functional groups but differs in stereochemistry. Key distinctions include:

| Property | trans Isomer | cis Isomer |

|---|---|---|

| Stereochemistry | Boc and COOH groups trans on the ring | Boc and COOH groups cis on the ring |

| Crystallinity | Likely higher symmetry, affecting packing | Less symmetric, varied H-bond patterns |

| Reactivity | Steric hindrance may reduce nucleophilic attack on Boc | Enhanced intramolecular interactions |

| Applications | Preferential use in rigid scaffolds | Used in flexible molecular designs |

In contrast, the trans isomer’s spatial arrangement may favor intermolecular hydrogen bonds, enhancing crystallinity, as inferred from graph set analysis principles for hydrogen-bonded networks .

Comparison with Boc-Protected Cyclohexanecarboxylic Acid Derivatives

Removing the cyclohexene double bond (e.g., trans-4-Boc-aminocyclohexanecarboxylic acid) results in a saturated ring. Key differences:

| Property | Cyclohex-4-ene Derivative | Cyclohexane Derivative |

|---|---|---|

| Ring Flexibility | Restricted by double bond (chair-half-chair conformations) | Fully flexible chair conformations |

| Hydrogen Bonding | Planar geometry enhances π-π stacking | Dominated by σ-bond rotations |

| Synthetic Utility | Useful for constrained peptide mimics | Broadly applicable in linear peptides |

Comparison with Other Amino Acid Protecting Groups

Replacing the Boc group with alternative protecting groups (e.g., Fmoc, Cbz) alters stability and deprotection conditions:

| Protecting Group | Stability (Acid) | Deprotection Method | Steric Bulk |

|---|---|---|---|

| Boc | Moderate | TFA/HCl | High (tert-butyl) |

| Fmoc | Low | Piperidine | Moderate |

| Cbz | Low | Hydrogenolysis | Low |

The Boc group’s bulkiness in the trans-3 compound may shield the amine during coupling reactions, reducing side reactions compared to less bulky groups.

Research Findings and Data Gaps

- Synthetic Challenges : The trans isomer’s synthesis may require stereoselective catalysis, unlike the cis isomer, which might form via thermodynamic control.

- Biological Relevance : The trans configuration’s rigidity may enhance binding specificity in enzyme-active sites compared to flexible analogs.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing trans-3-tert-Butoxycarbonylaminocyclohex-4-enecarboxylic acid with high enantiomeric purity?

- Methodology : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group to prevent undesired side reactions. Cyclohexene ring formation can be achieved via Diels-Alder reactions or catalytic hydrogenation of aromatic precursors. Enantiomeric purity is ensured by chiral catalysts (e.g., Rhodium complexes) or resolution techniques like chiral HPLC. Post-synthesis, recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) enhances purity .

Q. How is the crystal structure of this compound determined, and what challenges arise during refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Challenges include resolving disorder in the cyclohexene ring or Boc group. Comparative analysis with the cis-isomer (reported in Acta Crystallographica Section E) helps validate bond lengths and angles .

Q. What spectroscopic techniques are optimal for characterizing the Boc-protected amine and carboxylic acid functionalities?

- Methodology :

- NMR : H NMR identifies the trans configuration via coupling constants ( Hz for transannular protons). Boc groups show characteristic tert-butyl peaks at ~1.4 ppm.

- IR : Strong carbonyl stretches at ~1700 cm (Boc carbamate) and ~1650 cm (carboxylic acid).

- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] for CHNO) .

Advanced Research Questions

Q. How does the trans configuration influence the compound’s reactivity in peptide coupling or cyclization reactions?

- Analysis : The trans arrangement reduces steric hindrance between the Boc-protected amine and carboxylic acid, enabling efficient amide bond formation. Computational studies (DFT) show lower activation energy for nucleophilic acyl substitution compared to the cis isomer. However, the cyclohexene ring’s rigidity may limit conformational flexibility in macrocyclization .

Q. What computational strategies predict the compound’s solubility and stability under varying pH conditions?

- Methodology : Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) assess solubility. pKa calculations via COSMO-RS predict protonation states: the carboxylic acid (pKa ~2.5) deprotonates in physiological pH, while the Boc group remains stable until pH <1. Experimental validation via UV-Vis titration aligns with computational data .

Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition) be resolved?

- Methodology :

- Dose-response assays : Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Structural analogs : Compare activity with cis-isomers or Boc-deprotected derivatives to isolate stereochemical contributions.

- Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2), identifying key hydrogen bonds with the carboxylic acid group .

Q. What crystallographic software (beyond SHELX) is suitable for analyzing twinned crystals or high-disorder regions?

- Analysis : Olex2 with dual-space algorithms (e.g., SUPERFLIP) resolves twinning. For severe disorder, charge-flipping methods in SHELXD improve phase determination. Cross-validation with PLATON checks for missed symmetry or pseudomerohedral twinning .

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported melting points or spectral data across studies?

- Resolution :

- Purity checks : Reanalyze samples via GC-MS (e.g., >98% purity thresholds).

- Temperature calibration : Validate DSC or melting point apparatus with standard references (e.g., indium).

- Crystal polymorphism : SCXRD identifies alternative packing modes affecting thermal properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.